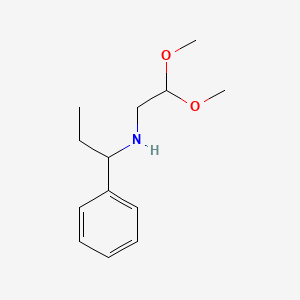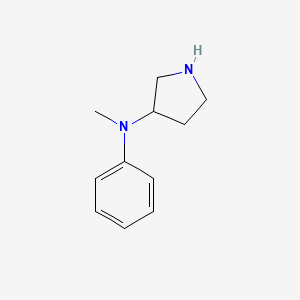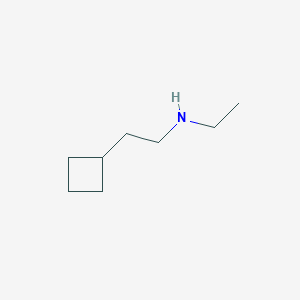
Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate
Descripción general
Descripción
Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate, also known as MAPC, is a chemical compound that has gained attention in scientific research due to its potential biological and therapeutic applications. MAPC is a piperidine derivative that has a benzoyl group and an amino group at specific positions, making it a unique molecule.
Aplicaciones Científicas De Investigación
Anticancer Applications
The piperidine nucleus, a core component of Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate, has been extensively studied for its anticancer properties. Piperidine derivatives have shown promise in inhibiting the growth of cancer cells. They are being explored for their potential to act as chemotherapeutic agents by interfering with various cellular pathways that are crucial for cancer cell proliferation and survival .
Antimicrobial and Antifungal Activities
Piperidine compounds have demonstrated significant antimicrobial and antifungal activities. These compounds can be designed to target specific microbial enzymes or pathways, leading to the development of new antibiotics that are effective against resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Properties
Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate may serve as a precursor for drugs with analgesic and anti-inflammatory effects. Piperidine derivatives can modulate pain pathways and inflammatory responses, making them valuable for the treatment of chronic pain and inflammatory diseases .
Antiviral and Antimalarial Effects
Research has indicated that piperidine derivatives can exhibit antiviral and antimalarial activities. These compounds can be tailored to inhibit viral replication or the life cycle of malaria parasites, offering a pathway to develop novel treatments for these infectious diseases .
Neuroprotective and Anti-Alzheimer’s Disease
Piperidine-based compounds are being investigated for their neuroprotective effects and their potential use in treating neurodegenerative diseases such as Alzheimer’s. They may work by protecting neuronal cells from damage or by modulating neurotransmitter systems implicated in these diseases .
Antipsychotic and Antidepressant Uses
The structural flexibility of piperidine allows for the synthesis of compounds with antipsychotic and antidepressant properties. These compounds can interact with various neurotransmitter receptors in the brain, providing new avenues for the treatment of psychiatric disorders .
Propiedades
IUPAC Name |
methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)12-7-2-3-8-16(12)13(17)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUAQGRKQAHQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)



![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)




